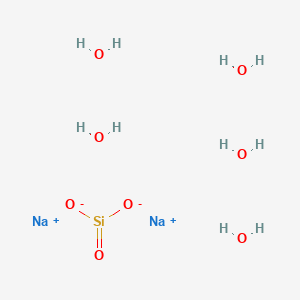Sodium metasilicate pentahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
Silicic acid (H2SiO3), disodium salt, pentahydrate (Na2SiO3•5H2O), also known as sodium disilicate pentahydrate, is a white crystalline solid commonly used as a starting material for the synthesis of various silica-based materials with diverse applications. Researchers have employed various methods for its synthesis, including:
- Hydrothermal synthesis: This method involves reacting a mixture of sodium hydroxide (NaOH) and a silica source (e.g., silica gel) in a sealed container at elevated temperatures and pressures.
- Sol-gel processing: This method involves the preparation of a liquid solution containing precursors that can undergo chemical reactions to form a colloidal suspension (sol) and subsequently a gel network. Sodium disilicate can be obtained by sol-gel processing using various silicon alkoxide precursors.
Characterizing the synthesized Na2SiO3•5H2O is crucial for understanding its properties and evaluating its suitability for specific applications. Researchers typically employ techniques like:
- X-ray diffraction (XRD): This technique helps identify the crystalline phases present in the material.
- Fourier-transform infrared (FTIR) spectroscopy: This technique provides information about the functional groups present in the molecule.
- Thermogravimetric analysis (TGA): This technique helps determine the thermal stability of the material by measuring its weight loss as a function of temperature.
Applications in Material Science:
Na2SiO3•5H2O finds numerous applications in material science due to its unique properties, including:
- As a precursor for silica-based materials: It serves as a starting material for the synthesis of various silica gels, xerogels, and mesoporous materials with tailored pore structures and surface functionalities. These materials find applications in areas like catalysis, drug delivery, and adsorption.
- As a binder and adhesive: Its adhesive properties make it useful in the formulation of ceramics, refractory materials, and abrasives.
- As a corrosion inhibitor: It can be used to inhibit the corrosion of metals by forming a protective layer on the surface.
Other Potential Applications:
Beyond material science, Na2SiO3•5H2O is being explored for various other applications, including:
Sodium metasilicate pentahydrate is an inorganic compound with the chemical formula Na₂SiO₃·5H₂O. It consists of two sodium ions, one silicon atom, and five water molecules. This compound appears as a white crystalline powder and is highly soluble in water, creating an alkaline solution. Sodium metasilicate pentahydrate is primarily known for its strong alkalinity and its role as a source of silicon in various industrial applications .
- Hydrolysis: In aqueous solutions, it hydrolyzes to form silicic acid and sodium hydroxide:
- Neutralization: It reacts with acids to produce silicic acid and corresponding sodium salts. For instance, when reacting with hydrochloric acid, it yields silicic acid and sodium chloride:
- Condensation: Sodium metasilicate can also participate in condensation reactions to form polymeric silicates, which are significant in various applications such as adhesives and coatings .
The synthesis of sodium metasilicate pentahydrate typically involves several methods:
- High-Temperature Fusion: This method involves fusing sodium carbonate with silicon dioxide at temperatures around 1088°C. The resulting product is then hydrated to form the pentahydrate:
- Reaction with Sodium Hydroxide: Commercially, sodium metasilicate pentahydrate can be produced by reacting silica with a concentrated sodium hydroxide solution. The solution is then cooled to allow crystallization at controlled temperatures:
Sodium metasilicate pentahydrate has a wide range of applications across various industries:
- Detergents: It acts as an emulsifying and suspending agent in laundry detergents and cleaning products.
- Cements and Binders: The dehydrated form serves as a binding agent in construction materials.
- Agriculture: It is utilized as a source of silicon in fertilizers.
- Textiles: Acts as a sizing agent and stabilizer when mixed with hydrogen peroxide.
- Crafts and Art: Used in various craft applications, including as a glue known as "soluble glass" .
Research on the interactions of sodium metasilicate pentahydrate primarily focuses on its effectiveness as a pH regulator and its ability to disperse impurities in various industrial processes. Its alkaline nature allows it to interact effectively with organic compounds and minerals, making it valuable for cleaning and emulsifying purposes . Additionally, environmental factors such as temperature and moisture can significantly influence its stability and efficacy.
Sodium metasilicate pentahydrate shares similarities with several other silicate compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Hydration State | Unique Properties |
|---|---|---|---|
| Sodium Metasilicate Pentahydrate | Na₂SiO₃·5H₂O | Pentahydrate | High alkalinity; used widely in detergents |
| Sodium Metasilicate Nonahydrate | Na₂SiO₃·9H₂O | Nonahydrate | Higher water content; used in heavy industrial applications |
| Sodium Silicate | Na₂SiO₃ | Anhydrous | Forms gels upon reaction; used for binding |
| Potassium Metasilicate | K₂SiO₃·nH₂O | Varies | Similar applications but potassium-based |
| Magnesium Metasilicate | MgSiO₃ | Anhydrous | Used for different binding properties |
Sodium metasilicate pentahydrate's unique combination of high solubility, alkalinity, and versatility makes it particularly valuable in cleaning products and industrial applications compared to other silicates .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
GHS Hazard Statements
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H371: May cause damage to organs [Warning Specific target organ toxicity, single exposure]
Pictograms



Corrosive;Irritant;Health Hazard
Other CAS
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern






